molecular formula C12H11O3P B14490793 [1,1'-Biphenyl]-2-ylphosphonic acid CAS No. 64055-75-0

[1,1'-Biphenyl]-2-ylphosphonic acid

Cat. No.: B14490793
CAS No.: 64055-75-0
M. Wt: 234.19 g/mol
InChI Key: MQYFWRJEFAZXHE-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-ylphosphonic acid: is an organic compound that consists of a biphenyl structure with a phosphonic acid group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-ylphosphonic acid typically involves the functionalization of biphenyl derivatives. One common method is the reaction of biphenyl with phosphonic acid derivatives under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a biphenyl boronic acid reacts with a phosphonic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-ylphosphonic acid may involve large-scale synthesis using similar catalytic processes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-2-ylphosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-2-ylphosphonic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds and materials .

Biology: Its structural features make it a valuable tool for probing biological systems .

Medicine: In medicine, derivatives of [1,1’-Biphenyl]-2-ylphosphonic acid are investigated for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, offering new avenues for drug development .

Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-ylphosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong interactions with metal ions and other electrophilic species, making it a potent ligand in coordination chemistry. Additionally, the biphenyl structure allows for π-π interactions with aromatic systems, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: [1,1’-Biphenyl]-2-ylphosphonic acid is unique due to the combination of the biphenyl structure and the phosphonic acid group. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler analogs .

By understanding the synthesis, reactions, applications, and mechanisms of [1,1’-Biphenyl]-2-ylphosphonic acid, researchers can further explore its potential in diverse scientific and industrial fields.

Properties

CAS No.

64055-75-0

Molecular Formula

C12H11O3P

Molecular Weight

234.19 g/mol

IUPAC Name

(2-phenylphenyl)phosphonic acid

InChI

InChI=1S/C12H11O3P/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,13,14,15)

InChI Key

MQYFWRJEFAZXHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2P(=O)(O)O

Origin of Product

United States

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